S-Methylglutathione

Vue d'ensemble

Description

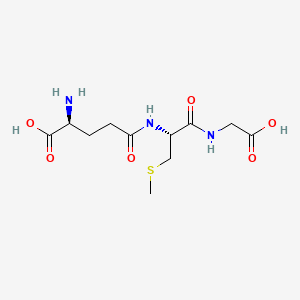

Le S-Méthylglutathion est un dérivé du glutathion, un tripeptide composé d'acide glutamique, de cystéine et de glycine. Ce composé se caractérise par la substitution d'un groupe méthyle à l'atome de soufre du résidu cystéine. Le S-Méthylglutathion est connu pour sa nucléophilie accrue par rapport au glutathion, ce qui en fait un réactif puissant dans divers processus biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le S-Méthylglutathion peut être synthétisé par méthylation du glutathion. Le processus implique généralement la réaction du glutathion avec l'iodure de méthyle en présence d'une base comme l'hydroxyde de sodium. La réaction est réalisée en milieu aqueux à température ambiante, et le produit est purifié par cristallisation ou chromatographie .

Méthodes de production industrielle

La production industrielle du S-Méthylglutathion suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de méthylation .

Analyse Des Réactions Chimiques

Types de réactions

Le S-Méthylglutathion subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des disulfures.

Réduction : Il peut être réduit en glutathion.

Substitution : Il peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants en conditions douces.

Réduction : Agents réducteurs comme le dithiothréitol ou le borohydrure de sodium.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.

Principaux produits

Oxydation : Disulfures et sulfoxydes.

Réduction : Glutathion.

Substitution : Divers dérivés S-alkyle ou S-acyle.

Applications De Recherche Scientifique

Le S-Méthylglutathion a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Utilisé dans les études des mécanismes enzymatiques et des modifications protéiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies liées au stress oxydatif.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme additif dans les formulations cosmétiques.

Mécanisme d'action

Le S-Méthylglutathion exerce ses effets principalement par son interaction avec les glutathion S-transférases. Ces enzymes catalysent la conjugaison du S-Méthylglutathion avec divers composés électrophile, conduisant à la détoxification et à la protection contre les dommages oxydatifs. Le composé module également les voies de signalisation redox et influence les processus cellulaires tels que l'apoptose et la prolifération .

Mécanisme D'action

S-Methyl glutathione exerts its effects primarily through its interaction with glutathione S-transferases. These enzymes catalyze the conjugation of S-Methyl glutathione with various electrophilic compounds, leading to detoxification and protection against oxidative damage. The compound also modulates redox signaling pathways and influences cellular processes such as apoptosis and proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Glutathion : Le composé parent, moins nucléophile que le S-Méthylglutathion.

Disulfure de glutathion : La forme oxydée du glutathion, impliquée dans le cycle redox.

S-Butylglutathion : Un autre dérivé S-substitué avec une réactivité différente.

Unicité

Le S-Méthylglutathion se démarque par sa nucléophilie accrue et sa capacité à participer à un éventail plus large de réactions chimiques. Ses propriétés uniques en font un outil précieux à la fois en recherche et en applications industrielles .

Activité Biologique

S-Methylglutathione (SMG) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. SMG plays a significant role in various biological processes, including antioxidant defense, detoxification, and cellular signaling. This article delves into the biological activity of SMG, highlighting its mechanisms, effects on cellular functions, and relevant research findings.

SMG is formed when the sulfur atom of glutathione is methylated. This modification enhances its reactivity and biological activity. The primary mechanisms through which SMG exerts its effects include:

- Antioxidant Activity : SMG acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Enzyme Modulation : SMG has been shown to inhibit various enzymes, including glyoxalase II, which plays a role in detoxifying reactive carbonyl species. The inhibition of this enzyme by SMG occurs competitively with a value of 1.33 mM .

- Cell Signaling : SMG participates in signaling pathways that regulate cell proliferation and differentiation. For instance, it modulates the response of Hydra to various biologically active peptides .

1. Antioxidant Effects

Research indicates that SMG protects against oxidative damage in various cell types. In studies involving rat kidney homogenate, SMG demonstrated the ability to enhance the decomposition of S-nitrosoglutathione (GSNO), thus facilitating nitric oxide release under specific conditions .

2. Enzyme Inhibition

The competitive inhibition of glyoxalase II by SMG suggests its potential role in regulating metabolic pathways associated with detoxification . This inhibition may have implications for cancer treatment, as glyoxalase II is often overexpressed in tumors.

3. Modulation of Cellular Responses

In Hydra experiments, SMG induced tentacle ball formation (TBF), a feeding behavior response. This response was modulated by various peptides, indicating that SMG can influence physiological behaviors at the cellular level . Notably, transforming growth factor-beta (TGF-β) did not suppress this response but instead nullified the effects of other peptides.

Case Study 1: Antioxidant Role in Nephrotoxicity

A study assessed the protective effects of SMG against nephrotoxic agents in rat models. Results indicated that pre-treatment with SMG significantly reduced markers of oxidative stress and improved renal function parameters compared to control groups.

Case Study 2: Cancer Cell Metabolism

In vitro studies using cancer cell lines demonstrated that SMG reduced cell proliferation rates and induced apoptosis through the modulation of redox status and mitochondrial function. These findings suggest that SMG could be explored as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQDDTSVRVWHMO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183479 | |

| Record name | S-Methyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-56-7 | |

| Record name | S-Methylglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.